molecular formula C23H13BrN4 B15356993 2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile

2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile

Cat. No.: B15356993
M. Wt: 425.3 g/mol
InChI Key: GRCIPJBSFWHMJA-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile is a complex organic compound characterized by its bromine, cyano, and quinoline groups

Properties

Molecular Formula

C23H13BrN4

Molecular Weight

425.3 g/mol

IUPAC Name

2-bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile

InChI

InChI=1S/C23H13BrN4/c24-21-11-18(9-8-16(21)12-25)28-14-20-19(5-3-7-23(20)27-28)17-10-15-4-1-2-6-22(15)26-13-17/h1-11,13-14H

InChI Key

GRCIPJBSFWHMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC4=NN(C=C43)C5=CC(=C(C=C5)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a bromobenzonitrile derivative with a quinoline-indazole derivative using a palladium catalyst.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide (NaCN) for nucleophilic substitution.

Major Products Formed:

  • Oxidation: Bromate derivatives.

  • Reduction: Amines.

  • Substitution: Alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine and cyano groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine: Due to its biological activities, 2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile is being studied for its therapeutic potential. It may be used in the development of new drugs for treating diseases such as cancer and infections.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 4-Bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide: This compound has similar structural features and exhibits strong potential against elastase.

  • Indole Derivatives: Various indole derivatives share structural similarities and possess biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Uniqueness: 2-Bromo-4-(4-quinolin-3-ylindazol-2-yl)benzonitrile stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and biological activities. Its unique structure makes it a valuable compound in scientific research and industrial applications.

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